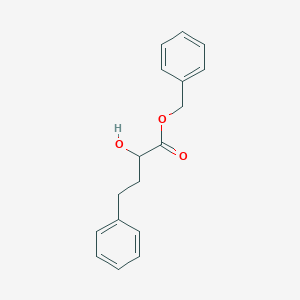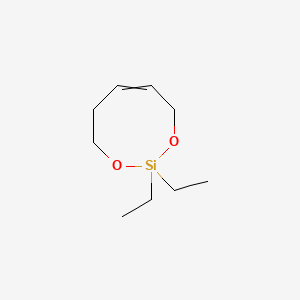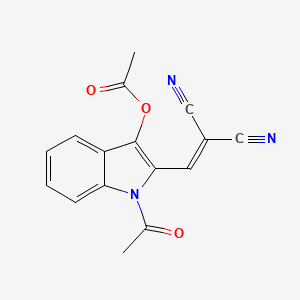
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole core, acetyl groups, and dicyanoethenyl moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Acetyl Groups: Acetylation of the indole core can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of Dicyanoethenyl Moieties:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole core or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, modulating their activity. The dicyanoethenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole: Lacks the acetate group.
1-acetyl-1H-indole-3-acetate: Lacks the dicyanoethenyl group.
2-(2,2-dicyanoeth-1-en-1-yl)-1H-indole-3-yl acetate: Lacks the acetyl group.
Uniqueness
1-acetyl-2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate is unique due to the combination of acetyl, dicyanoethenyl, and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
[1-acetyl-2-(2,2-dicyanoethenyl)indol-3-yl] acetate |
InChI |
InChI=1S/C16H11N3O3/c1-10(20)19-14-6-4-3-5-13(14)16(22-11(2)21)15(19)7-12(8-17)9-18/h3-7H,1-2H3 |
InChI Key |
BEGPQWIKALTOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=C(C#N)C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
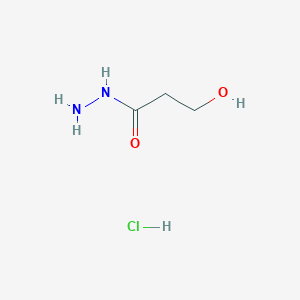
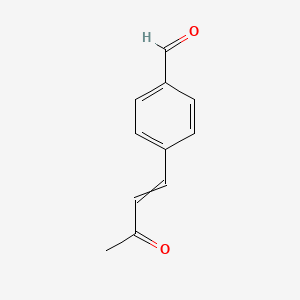

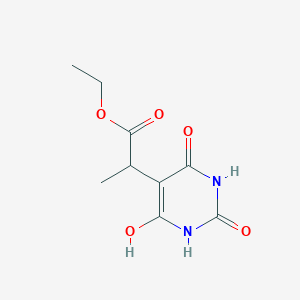
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
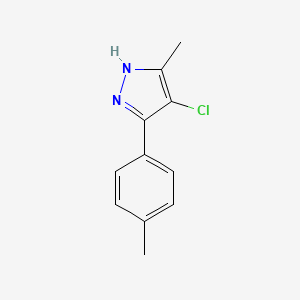
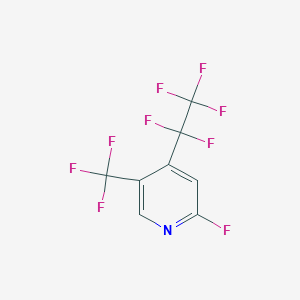
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
